4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
CAS No.: 2640815-06-9
VCID: VC11841005
Molecular Formula: C15H19N3O4
Molecular Weight: 305.33 g/mol
* For research use only. Not for human or veterinary use.
![4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide - 2640815-06-9](/images/structure/VC11841005.png)
Description |
Structural OverviewThe compound's structure can be broken down into three key components:
Molecular Formula and Key Features
This hybrid structure combines rigidity from the azetidine ring with flexibility from the oxane moiety, making it a unique scaffold for pharmaceutical or material science applications. Synthesis PathwaysWhile specific synthetic routes for this compound are not directly available in the literature, analogous methods can be inferred from related compounds: General Synthetic Approach
ChallengesThe synthesis of such a complex molecule requires precise control over regioselectivity and stereochemistry, particularly for the azetidine and oxane rings. Potential ApplicationsBased on its structural features and comparison with related compounds, 4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide may have applications in: Pharmaceutical DevelopmentThe compound's heterocyclic framework is common in drug design due to its ability to interact with biological targets. Possible activities include:
Material ScienceThe rigid yet flexible structure could make it suitable for:
Table: Comparison with Related Compounds
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CAS No. | 2640815-06-9 | ||||||||||||
Product Name | 4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide | ||||||||||||
Molecular Formula | C15H19N3O4 | ||||||||||||
Molecular Weight | 305.33 g/mol | ||||||||||||
IUPAC Name | 4-[1-(oxane-4-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide | ||||||||||||
Standard InChI | InChI=1S/C15H19N3O4/c16-14(19)13-7-11(1-4-17-13)22-12-8-18(9-12)15(20)10-2-5-21-6-3-10/h1,4,7,10,12H,2-3,5-6,8-9H2,(H2,16,19) | ||||||||||||
Standard InChIKey | CSXCBCHOQYBFSV-UHFFFAOYSA-N | ||||||||||||
SMILES | C1COCCC1C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N | ||||||||||||
Canonical SMILES | C1COCCC1C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N | ||||||||||||
PubChem Compound | 154831115 | ||||||||||||
Last Modified | Nov 23 2023 |
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